Pemafibrate

Übersicht

Beschreibung

Pemafibrate ist ein neuartiger, selektiver Peroxisomen-Proliferator-aktivierter Rezeptor-alpha-Modulator (SPPARMα). Es wird hauptsächlich zur Behandlung von Dyslipidämie eingesetzt, einer Erkrankung, die durch abnormale Lipidspiegel im Blut gekennzeichnet ist. This compound hat im Vergleich zu konventionellen Fibraten eine überlegene Wirksamkeit und Sicherheit gezeigt, was es zu einer vielversprechenden therapeutischen Option für Patienten mit Hypertriglyzeridämie und niedrigem High-Density-Lipoprotein-Cholesterinspiegel macht .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen spezifische Reagenzien und Bedingungen beteiligt sindDie Reaktionsbedingungen umfassen die Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperaturkontrolle, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird . Industrielle Produktionsmethoden für this compound beinhalten die Hochskalierung des Laborsyntheseprozesses unter Einhaltung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Dyslipidemia Management

Pemafibrate has been studied extensively for its effects on lipid profiles in patients with dyslipidemia, particularly those with type 2 diabetes. In clinical trials, it demonstrated a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels compared to placebo. The PROMINENT trial, which focused on patients with type 2 diabetes and hypertriglyceridemia, reported a median reduction in triglyceride levels of 31.1% in the this compound group versus 6.9% in the placebo group .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown potential benefits for patients with non-alcoholic fatty liver disease (NAFLD). A phase II trial indicated improvements in liver stiffness and reductions in alanine aminotransferase levels without significantly altering liver fat content . This suggests that while this compound may not directly reduce hepatic steatosis, it could improve liver function markers.

Chronic Kidney Disease

Given its biliary excretion pathway, this compound is safer for use in patients with chronic kidney disease compared to traditional fibrates, which are renally excreted and can worsen kidney function tests . This characteristic allows for its application in a broader patient population who may have previously been excluded from fibrate therapy.

Safety Profile

This compound exhibits a favorable safety profile with fewer adverse effects compared to conventional fibrates. Clinical studies have reported lower rates of liver function test abnormalities and renal adverse events when this compound is used in conjunction with statins . However, some studies indicated an increased risk of venous thromboembolism and renal adverse events compared to placebo .

Ongoing Research and Future Directions

Current research continues to explore this compound's efficacy across various conditions:

- Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Ongoing trials are assessing this compound's role in managing MASLD, which is associated with metabolic syndrome features such as dyslipidemia and hyperglycemia .

- Cardiovascular Outcomes : Although initial studies like PROMINENT did not demonstrate a reduction in cardiovascular events despite lipid improvements, further investigations are warranted to understand this compound's full potential in cardiovascular risk management .

Wirkmechanismus

Target of Action

Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .

Mode of Action

This compound binds to PPARα with high selectivity and potency . This binding activates target genes related to lipid metabolism, thus avoiding the activation of undesirable genes caused by off-target effects . The activation of PPARα leads to enhanced fatty acid uptake and β-oxidation .

Biochemical Pathways

The activation of PPARα by this compound influences several biochemical pathways. It stimulates lipid turnover and upregulates the expression of uncoupling protein 3 (UCP3) in the liver . This leads to a reduction in serum triglycerides (TG) and an increase in high-density lipoprotein cholesterol (HDL-C) levels . Furthermore, it has been suggested that a cooperative mechanism involving PPARα, cyclic AMP responsive element-binding protein (CREBH), and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) may be involved in the regulation of fibroblast growth factor 21 (FGF21) .

Pharmacokinetics

This compound is metabolized in the liver and excreted into the bile . Therefore, this compound can be used safely even in patients with impaired renal function since there is no significant increase in its blood concentration .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in serum triglycerides and an increase in HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) . Furthermore, this compound has been shown to improve insulin resistance and β-cell function in subjects with type 2 diabetes and hypertriglyceridemia .

Action Environment

The efficacy of this compound can be influenced by various environmental factors such as the patient’s health status and the presence of other medications. For instance, this compound has been shown to have very few drug-drug interactions even when used concomitantly with statins . Additionally, it has been found to be safe and effective in patients with renal impairment

Biochemische Analyse

Biochemical Properties

Pemafibrate plays a significant role in biochemical reactions by binding to PPARα and regulating the expression of specific genes involved in fatty acid metabolism . This interaction primarily occurs in human hepatocytes . The binding efficiency of this compound to PPARα is superior to that of traditional fibrates .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by altering lipid profiles and improving liver function . This compound reduces serum triglycerides and increases HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARα and the subsequent regulation of gene expression . This binding interaction leads to the transcription of genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol transport . This results in improvements in lipid profiles and cardiometabolic parameters .

Temporal Effects in Laboratory Settings

This compound has demonstrated long-term efficacy and safety in laboratory settings. In a study involving patients with type 2 diabetes and hypertriglyceridemia, treatment with this compound for 24 weeks significantly reduced fasting serum triglyceride levels by approximately 45% .

Dosage Effects in Animal Models

In animal models, this compound has shown notable improvements in obesity, dyslipidemia, liver dysfunction, and non-alcoholic steatohepatitis (NASH)-associated pathological features . The effects of this compound were dominant in subjects with type 2 diabetes complicated with liver dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances the transcription of genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol transport . This leads to improvements in lipid profiles and cardiometabolic parameters .

Transport and Distribution

This compound is metabolized in the liver and excreted into the bile . This is different from many available fibrates, which are mainly excreted from the kidney . Therefore, this compound can be used safely even in patients with impaired renal function, as there is no significant increase in its blood concentration .

Vorbereitungsmethoden

Pemafibrate is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Pemafibrate durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von this compound zur Bildung oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .

Vergleich Mit ähnlichen Verbindungen

Pemafibrate ist unter den Fibraten einzigartig aufgrund seiner hohen Selektivität und Potenz für den Peroxisomen-Proliferator-aktivierten Rezeptor alpha. Ähnliche Verbindungen umfassen Fenofibrat, Bezafibrat und Gemfibrozil, die ebenfalls zur Behandlung von Dyslipidämie eingesetzt werden. Diese konventionellen Fibraten haben eine geringere Selektivität und Potenz für den Peroxisomen-Proliferator-aktivierten Rezeptor alpha, was zu einer höheren Inzidenz von Nebenwirkungen wie Leberfunktionsstörungen und erhöhten Kreatininspiegeln führt . Das überlegene Nutzen-Risiko-Profil von this compound macht es zu einer günstigeren Option für Patienten, insbesondere für Patienten mit Nierenfunktionsstörungen oder Patienten, die Statine einnehmen .

Biologische Aktivität

Pemafibrate, a novel selective modulator of peroxisome proliferator-activated receptor alpha (PPARα), represents a significant advancement in the treatment of dyslipidemia and related inflammatory conditions. Unlike traditional fibrates, this compound exhibits a unique mechanism of action and a favorable safety profile, making it a promising therapeutic option for various metabolic disorders.

This compound selectively activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Its binding induces conformational changes in the PPARα structure, enhancing its interaction with co-activators like PGC-1α. This interaction leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory mediators.

Key Biological Activities

-

Lipid Metabolism :

- This compound significantly reduces triglyceride (TG) levels and very-low-density lipoprotein (VLDL) secretion from the liver.

- It enhances lipoprotein lipase (LPL) activity, facilitating the breakdown of TG-rich particles.

- The compound increases serum levels of fibroblast growth factor 21 (FGF21), which is integral to fatty acid metabolism and VLDL regulation .

-

Anti-inflammatory Effects :

- This compound suppresses inflammatory cytokines such as TNF-α and inhibits the activation of NF-κB and AP-1 pathways.

- It promotes anti-inflammatory macrophage polarization and reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .

- Fibrosis Mitigation :

Case Studies

A study published in Nature demonstrated that this compound effectively mitigated peritoneal fibrosis in mice by enhancing PPARα expression while suppressing inflammatory responses. The findings highlighted its potential application in chronic peritoneal disease management .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Lipid Reduction | Decreased TG and VLDL levels | Upregulation of FGF21 and LPL activity |

| Anti-inflammatory Response | Reduced TNF-α, VCAM-1, MCP-1 levels | Inhibition of NF-κB/AP-1 pathways |

| Fibrosis Prevention | Amelioration of peritoneal fibrosis | Enhanced PPARα signaling |

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a bioavailability of 15% in rats and 87% in monkeys, with predominant unmetabolized forms observed in plasma. Its metabolic conversion occurs primarily via demethylation .

Eigenschaften

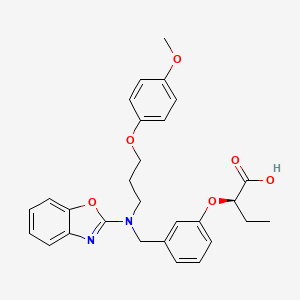

IUPAC Name |

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233891 | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848259-27-8 | |

| Record name | Pemafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemafibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pemafibrate?

A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's selectivity for PPARα compare to other fibrates?

A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound activating PPARα?

A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:

- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.

- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]

- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]

- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.

Q6: What are the primary clinical applications being investigated for this compound?

A6: Research primarily focuses on this compound's potential for:

- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]

- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from this compound therapy?

A8: While further research is needed, preliminary findings suggest that:

- Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]

- Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.

- Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with this compound?

A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on this compound?

A11: Future research should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.